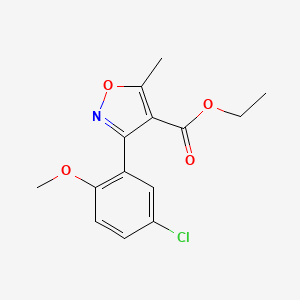

Ethyl 3-(5-chloro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate

Description

Ethyl 3-(5-chloro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5 and an ethyl ester at position 4. The phenyl ring at position 3 bears a chlorine atom at position 5 and a methoxy group at position 5. Such compounds are typically synthesized via cyclization reactions or ester hydrolysis, as seen in related derivatives .

Properties

CAS No. |

495417-29-3 |

|---|---|

Molecular Formula |

C14H14ClNO4 |

Molecular Weight |

295.72 g/mol |

IUPAC Name |

ethyl 3-(5-chloro-2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C14H14ClNO4/c1-4-19-14(17)12-8(2)20-16-13(12)10-7-9(15)5-6-11(10)18-3/h5-7H,4H2,1-3H3 |

InChI Key |

MEMVMIGLWPPCEG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=C(C=CC(=C2)Cl)OC)C |

Origin of Product |

United States |

Preparation Methods

Formation of Ethyl 5-methylisoxazole-4-carboxylate Intermediate

A key intermediate, ethyl 5-methylisoxazole-4-carboxylate, is prepared by reacting ethyl acetoacetate with hydroxylamine derivatives under controlled conditions. A patented process outlines the following steps:

- Step (a): Reaction of ethylacetoacetate with triethylorthoformate and acetic anhydride at 75–150 °C (preferably 90–120 °C) to form ethyl ethoxymethyleneacetoacetic ester.

- Step (b): Reaction of the ester with hydroxylamine sulfate in the presence of sodium acetate at low temperature (-20 °C to 10 °C) to afford crude ethyl-5-methylisoxazole-4-carboxylate. The low temperature and reverse addition technique improve regioselectivity, minimizing isomeric impurities.

- Step (c): Hydrolysis and crystallization steps to purify the 5-methylisoxazole-4-carboxylic acid derivative which can be further esterified to the ethyl ester.

This method emphasizes temperature control and careful addition of reagents to enhance yield and purity.

Cycloaddition via Nitrile Oxide Intermediate

An alternative method involves the generation of nitrile oxide intermediates from hydroximoyl chlorides:

- Preparation of 5-chloro-2-methoxybenzohydroximoyl chloride by chlorination of the corresponding oxime.

- Conversion of hydroximoyl chloride to nitrile oxide using a base such as triethylamine.

- [3+2] Cycloaddition of the nitrile oxide to a suitable dipolarophile (e.g., ethyl 2-methylacetoacetate or phenylacetone derivatives) in tetrahydrofuran (THF) under nitrogen atmosphere at low temperature (0 °C to room temperature) to form the isoxazole ring with the desired substitution pattern.

Esterification and Purification

- The carboxylic acid intermediates are esterified typically using ethanol under acidic or basic catalysis to yield the ethyl ester.

- Purification is often achieved by recrystallization from ethanol or ethyl acetate/petroleum ether mixtures.

- Silica gel chromatography may be employed for further purification when necessary.

Representative Reaction Conditions and Yields

Notes on Catalysts and Solvents

- Catalysts such as triethylamine, pyridine, and TiCl4 are commonly used to facilitate cyclization and coupling reactions.

- Organic solvents include tetrahydrofuran, toluene, ethanol, ethyl acetate, and dichloromethane, selected based on solubility and reaction compatibility.

- Temperature control is critical, especially in the formation of regioselective isoxazole products to minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-chloro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of reduced isoxazole derivatives.

Substitution: Formation of substituted isoxazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 3-(5-chloro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-chloro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares key structural analogs, emphasizing substituent effects on molecular weight, LogP, and biological activity:

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (Cl, F): Increase LogP and lipophilicity. For example, replacing fluorine with chlorine (as in the target compound vs. 4-fluoro analog) likely elevates LogP by ~0.5 units. Ester Group: Ethyl esters (vs. methyl) enhance lipophilicity and may influence metabolic stability .

Biological Activity :

- The anthracene derivative exhibits antitumor activity via π-stacking interactions with DNA but lacks cytotoxicity at 25 µM, suggesting substituent-dependent selectivity .

- Thiophene-containing analogs (e.g., 4-bromothiophen-2-yl) highlight the role of heteroaromatic rings in modulating electronic properties .

Structure-Activity Relationship (SAR) Insights

Position of Substituents :

- Ortho-Substituents : The 2-methoxy group in the target compound may hinder rotational freedom, affecting binding pocket interactions compared to para-substituted analogs.

- Halogen Effects : Chlorine’s larger atomic radius and polarizability compared to fluorine could enhance hydrophobic interactions in biological targets.

Core Modifications :

- Replacement of phenyl with thiophene () or anthracene () demonstrates the flexibility of the isoxazole scaffold in accommodating diverse pharmacophores.

Biological Activity

Ethyl 3-(5-chloro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₄H₁₅ClN₂O₄

- Molecular Weight : 300.73 g/mol

- CAS Number : 3356-94-3

- InChI Key : UGTFATLKCZMRGT-UHFFFAOYSA-N

Structural Characteristics

The isoxazole ring system, along with the chloro and methoxy substituents on the phenyl group, contributes to the unique properties of this compound. The presence of these functional groups can influence its interaction with biological targets.

The biological activity of Ethyl 3-(5-chloro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate primarily revolves around its ability to inhibit specific enzymes or pathways involved in disease processes. Research indicates that compounds with similar structures often exhibit kinase inhibition, which is critical in cancer therapy.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound:

- Cell Line Studies : In vitro assays demonstrated that Ethyl 3-(5-chloro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate exhibited significant antiproliferative effects against various cancer cell lines, including HCT116 (colon cancer) and OVCAR-8 (ovarian cancer) with IC₅₀ values in the micromolar range .

| Cell Line | IC₅₀ (µM) |

|---|---|

| HCT116 | 9.76 |

| OVCAR-8 | 7.76 |

Mechanistic Insights

The compound's mechanism includes:

- Kinase Inhibition : Similar compounds have shown selective inhibition of kinases involved in tumor growth regulation.

- Apoptosis Induction : Ethyl 3-(5-chloro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate may induce apoptosis in cancer cells through mitochondrial pathways.

Anti-inflammatory Properties

In addition to anticancer activity, some derivatives of isoxazole compounds have demonstrated anti-inflammatory effects by modulating cytokine production and inhibiting NF-kB signaling pathways, which are crucial in chronic inflammation and cancer progression .

Case Studies

- Study on Kinase Inhibitors : A recent publication evaluated a series of substituted isoxazoles for their kinase inhibitory activity. The study found that compounds with halogen substitutions exhibited enhanced potency against specific kinases compared to their non-halogenated counterparts .

- Animal Model Studies : Oral administration of similar isoxazole derivatives in animal models showed promising results in reducing tumor growth by up to 42% when dosed appropriately .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Ethyl 3-(5-chloro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate, and how can reaction conditions be optimized?

- Synthesis : Multi-step reactions are typically employed, starting with condensation of ethyl acetoacetate, substituted benzaldehydes, and isoxazole precursors. Key steps include cyclization under acidic or basic conditions to form the isoxazole ring .

- Optimization :

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Catalysts : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity.

- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy, chloro, methyl groups). Key signals:

- Ethyl ester: δ 1.3–1.4 ppm (triplet, CH₃), δ 4.3–4.4 ppm (quartet, CH₂).

- Isoxazole ring protons: δ 6.1–6.3 ppm (singlet, H-3) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity and target selectivity?

- Structure-Activity Relationship (SAR) :

- Chloro vs. Fluoro : Chloro groups enhance lipophilicity (logP ~2.97) and receptor binding affinity, while fluoro substitutions improve metabolic stability .

- Methoxy Position : Ortho-methoxy groups (vs. para) increase steric hindrance, reducing off-target interactions in kinase assays .

- Case Study : Ethyl 3-(2,3-dichlorophenyl) analogs show 10-fold higher potency against COX-2 compared to mono-chloro derivatives (IC₅₀ = 0.2 µM vs. 2.1 µM) .

Q. What strategies address contradictions in reported biological activity data (e.g., cytotoxicity vs. inactivity)?

- Assay Variability :

- Cell Lines : SNB-19 glioblastoma cells may lack target receptors, while HT-29 colon cancer cells show sensitivity (e.g., IC₅₀ = 5 µM) .

- Purity : Ensure >95% purity via orthogonal methods (HPLC, NMR) to exclude confounding impurities .

Q. How can computational modeling guide mechanistic studies and derivative design?

- Molecular Docking : Predict binding modes to targets (e.g., G-quadruplex DNA). Isoxazole rings align with π-stacking regions, while ester groups form hydrogen bonds with side chains .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Chlorophenyl groups stabilize hydrophobic pockets in COX-2 .

- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with anti-inflammatory activity (R² = 0.89) .

Key Considerations for Researchers

- Storage : Store at -20°C in amber vials to prevent ester hydrolysis or photodegradation .

- Toxicity Screening : Prioritize Ames tests and hERG channel assays to rule out genotoxicity and cardiotoxicity .

- Data Reproducibility : Report reaction conditions (solvent, catalyst, temperature) and biological assay protocols in detail .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.